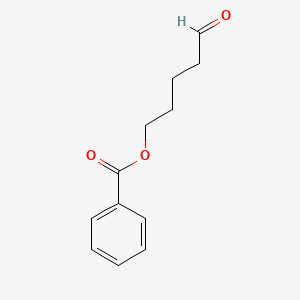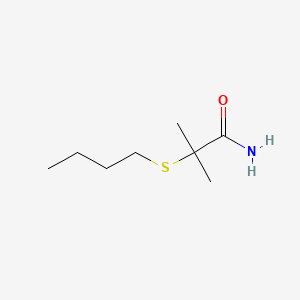
Propionamide, 2-butylthio-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, 2-butylthio-2-methyl- is an organic compound with the molecular formula C8H17NOS It contains a primary amide group, an aliphatic chain, and a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-butylthio-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-butylthio-2-methylpropanoic acid with ammonia or an amine under appropriate conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of Propionamide, 2-butylthio-2-methyl- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, 2-butylthio-2-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfide group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propionamide, 2-butylthio-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propionamide, 2-butylthio-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfide group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionamide: A simpler amide with similar structural features but lacking the butylthio and methyl groups.
Butyramide: Another primary amide with a longer aliphatic chain.
Thioacetamide: Contains a sulfide group but with a different aliphatic chain structure.
Uniqueness
Propionamide, 2-butylthio-2-methyl- is unique due to the presence of both a butylthio group and a methyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63915-95-7 |
|---|---|
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
2-butylsulfanyl-2-methylpropanamide |
InChI |
InChI=1S/C8H17NOS/c1-4-5-6-11-8(2,3)7(9)10/h4-6H2,1-3H3,(H2,9,10) |
InChI-Schlüssel |
ZWSMHUSCFABOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C)(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




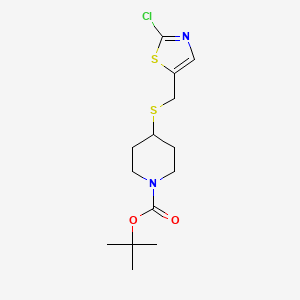



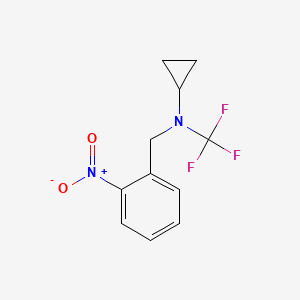
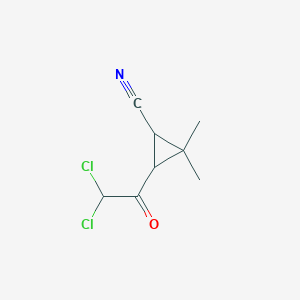
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

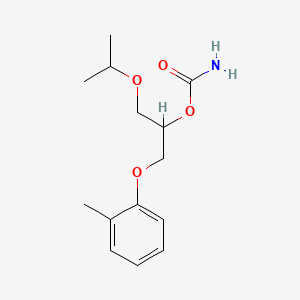
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)

